An In-Depth Technical Guide to 1-(3-fluoropropyl)-1H-indol-4-amine: Synthesis, Structure, and Predicted Physicochemical Properties
An In-Depth Technical Guide to 1-(3-fluoropropyl)-1H-indol-4-amine: Synthesis, Structure, and Predicted Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamines are a class of organic molecules that feature prominently in medicinal chemistry due to their diverse biological activities. The indole scaffold, present in the essential amino acid tryptophan, is a key structural motif in numerous natural products and pharmaceuticals. Modification of the indole nucleus, including substitution at the nitrogen atom, provides a powerful tool for modulating the physicochemical and pharmacological properties of these compounds. This guide focuses on the synthesis, chemical structure, and predicted physicochemical properties of a novel indoleamine derivative, 1-(3-fluoropropyl)-1H-indol-4-amine.
The introduction of a 3-fluoropropyl group at the N-1 position of the indole ring is a strategic modification. The presence of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and basicity, all of which are critical parameters in drug design and development. This technical guide provides a comprehensive overview of this compound, including a detailed synthetic protocol, its structural features, and a thorough analysis of its predicted physicochemical properties. As this is a novel compound, the properties presented herein are based on established principles of physical organic chemistry and data from closely related analogs.
Chemical Structure and Nomenclature
The chemical structure of 1-(3-fluoropropyl)-1H-indol-4-amine is characterized by an indole ring system where the nitrogen atom at position 1 is substituted with a 3-fluoropropyl chain, and an amine group is attached at position 4 of the indole ring.
IUPAC Name: 1-(3-fluoropropyl)-1H-indol-4-amine
Chemical Formula: C₁₁H₁₃FN₂
Molecular Weight: 206.24 g/mol
CAS Number: Not available
Caption: Chemical structure of 1-(3-fluoropropyl)-1H-indol-4-amine.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. As no experimental data for 1-(3-fluoropropyl)-1H-indol-4-amine is currently available, the following properties are predicted based on the known properties of the parent molecule, 1H-indol-4-amine, and the well-documented effects of alkyl fluorination.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₁₁H₁₃FN₂ | Based on the chemical structure. |
| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 100-115 | The melting point of the parent compound, 1H-indol-4-amine, is 106-109 °C[1]. The addition of the flexible fluoropropyl chain may slightly lower the melting point due to disruption of crystal packing, but it is expected to remain a solid at room temperature. |
| Boiling Point (°C) | ~380 | The boiling point of 1H-indol-4-amine is predicted to be around 354 °C[1]. The addition of the fluoropropyl group will increase the molecular weight and likely elevate the boiling point. |
| pKa (of the amine group) | 4.5 - 5.0 | The introduction of a fluorine atom on the alkyl chain will have an electron-withdrawing inductive effect, which is known to decrease the basicity of nearby amines[2][3][4]. The pKa of the amino group in 1H-indol-4-amine is expected to be similar to other aromatic amines. The 3-fluoropropyl group will lower this pKa, making the amine less basic. |
| logP | 2.0 - 2.5 | The logP of 1H-indol-4-amine can be estimated to be around 1.3-1.5. The addition of a propyl group generally increases lipophilicity. While fluorination of alkyl groups can sometimes decrease lipophilicity, a single fluorine on a propyl chain is not expected to completely counteract the effect of the added carbon atoms. Therefore, a moderate increase in logP is predicted. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents. | The parent compound, 1H-indol-4-amine, is almost insoluble in water[5]. The N-alkylation is unlikely to significantly improve aqueous solubility. The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF)[5]. |
Synthetic Protocol: N-Alkylation of 1H-indol-4-amine
The synthesis of 1-(3-fluoropropyl)-1H-indol-4-amine can be achieved through the N-alkylation of 1H-indol-4-amine with a suitable 3-fluoropropylating agent, such as 1-bromo-3-fluoropropane. The regioselectivity of indole alkylation (N- vs. C-alkylation) is a critical consideration. To favor N-alkylation, the reaction is typically carried out by first deprotonating the indole nitrogen with a strong base to form the more nucleophilic indolate anion.
Caption: Proposed synthetic workflow for 1-(3-fluoropropyl)-1H-indol-4-amine.
Step-by-Step Methodology:
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Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1H-indol-4-amine (1.0 equivalent).
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Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the indolate anion.
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Alkylation: Add 1-bromo-3-fluoropropane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-fluoropropyl)-1H-indol-4-amine.
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Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
Justification of Experimental Choices:
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Sodium Hydride (NaH) and DMF: This combination is a classic and effective method for the N-alkylation of indoles. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, while DMF is a polar aprotic solvent that effectively solvates the resulting indolate anion, enhancing its nucleophilicity towards the alkyl halide.
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1-bromo-3-fluoropropane: This is the chosen alkylating agent. The bromine atom is a good leaving group for the Sₙ2 reaction with the indolate anion.
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Inert Atmosphere and Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, the reaction must be carried out under anhydrous conditions and an inert atmosphere to prevent quenching of the base and ensure the reaction proceeds to completion.
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Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.
Conclusion
This technical guide provides a comprehensive overview of the novel compound 1-(3-fluoropropyl)-1H-indol-4-amine, including its chemical structure, predicted physicochemical properties, and a detailed synthetic protocol. The introduction of the 3-fluoropropyl group is anticipated to modulate the lipophilicity and basicity of the parent 4-aminoindole, which may have significant implications for its biological activity and pharmacokinetic profile. The provided synthetic route offers a reliable method for the preparation of this compound, enabling further investigation into its properties and potential applications in drug discovery and development. As this is a compound for which no experimental data has been published, the information presented herein serves as a valuable starting point and guide for researchers interested in synthesizing and exploring the potential of this and related fluorinated indoleamines.
References
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ChemBK. 1H-indazol-4-amine. (2024, April 9). Retrieved from [Link]
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Chemsrc. 4-Aminoindole | CAS#:5192-23-4. (2025, August 26). Retrieved from [Link]
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Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 943–989. [Link]
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Kühne, R., & Müller, K. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta, 103(12), e2000171. [Link]
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Partridge, W. M. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. Journal of Pharmaceutical Sciences, 65(6), 905-907. [Link]
